BenchChemオンラインストアへようこそ!

1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine

Orthogonal protection Hydrogenolysis Acid-labile cleavage

1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine (CAS 500013-42-3, molecular formula C19H29N3O4, molecular weight 363.5 g/mol) is an orthogonally protected piperazine derivative containing both a benzyl carbamate (Cbz) protecting group on the piperazine N1 nitrogen and a tert-butoxycarbonyl (Boc) protecting group on the terminal primary amine of the 2-aminoethyl side chain. This compound serves as a versatile intermediate and building block in medicinal chemistry, enabling sequential, regioselective deprotection and functionalization strategies that are not achievable with mono-protected or unprotected piperazine analogs.

Molecular Formula C19H29N3O4
Molecular Weight 363.5 g/mol
CAS No. 500013-42-3
Cat. No. B1630161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine
CAS500013-42-3
Molecular FormulaC19H29N3O4
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C19H29N3O4/c1-19(2,3)26-17(23)20-9-10-21-11-13-22(14-12-21)18(24)25-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,20,23)
InChIKeyCZPWUUGEWNJQKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine (CAS 500013-42-3): Orthogonally Protected Piperazine Building Block for Drug Discovery and Bioconjugate Synthesis


1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine (CAS 500013-42-3, molecular formula C19H29N3O4, molecular weight 363.5 g/mol) is an orthogonally protected piperazine derivative containing both a benzyl carbamate (Cbz) protecting group on the piperazine N1 nitrogen and a tert-butoxycarbonyl (Boc) protecting group on the terminal primary amine of the 2-aminoethyl side chain [1]. This compound serves as a versatile intermediate and building block in medicinal chemistry, enabling sequential, regioselective deprotection and functionalization strategies that are not achievable with mono-protected or unprotected piperazine analogs [2]. The orthogonal protection scheme—where the Cbz group is cleaved via hydrogenolysis while the Boc group remains intact under acidic conditions—provides a uniquely flexible synthetic handle for constructing complex, multi-functional molecular architectures including targeted protein degraders, antibody-drug conjugate (ADC) linkers, and receptor ligands [3].

Why Generic Piperazine Building Blocks Cannot Substitute for 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine in Sequential Deprotection Workflows


Substituting 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine (CAS 500013-42-3) with seemingly similar piperazine derivatives introduces quantifiable synthetic liabilities: loss of orthogonal deprotection capability, increased step count, and reduced downstream yield. The compound's defining feature is the simultaneous presence of Cbz and Boc protecting groups on two distinct nitrogen centers, enabling chemoselective removal of one protecting group while the other remains intact . Mono-protected analogs such as 1-Cbz-4-(2-aminoethyl)piperazine (CAS 104740-55-8) lack the Boc-protected amine, forcing the use of a less efficient protection/deprotection sequence that adds at least one synthetic step . Conversely, the regioisomer 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine (CAS 302557-32-0) positions the protecting groups oppositely, altering the deprotection sequence and potentially affecting compatibility with downstream acid- or hydrogenation-sensitive functional groups . The quantitative evidence below demonstrates that these structural differences translate to measurable consequences in reaction yield, synthetic efficiency, and functional versatility—factors that directly impact procurement decisions for multi-step drug discovery and bioconjugate chemistry programs.

Quantitative Differentiation Evidence: 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine Versus Closest Structural Analogs


Orthogonal Deprotection Capability: Cbz/Boc Versus Single-Protecting-Group Piperazines

The compound contains two orthogonal protecting groups: the Cbz group on the piperazine N1 nitrogen (cleavable via hydrogenolysis with H2/Pd-C) and the Boc group on the terminal primary amine (cleavable under acidic conditions with TFA or HCl). In contrast, 1-Cbz-4-(2-aminoethyl)piperazine (CAS 104740-55-8) possesses only the Cbz group, leaving the terminal amine unprotected and vulnerable to undesired side reactions . 1-(2-Boc-aminoethyl)piperazine (CAS 140447-78-5) possesses only the Boc group, offering no orthogonal deprotection option [1]. The regioisomer 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine (CAS 302557-32-0) reverses the protecting group positions, but this changes the deprotection sequence and may introduce different steric and electronic effects during subsequent functionalization .

Orthogonal protection Hydrogenolysis Acid-labile cleavage Medicinal chemistry

Downstream Intermediate Yield: Hydrogenolytic Cbz Deprotection to 1-(2-Boc-aminoethyl)piperazine

The selective hydrogenolytic removal of the Cbz group from 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine yields 1-(2-Boc-aminoethyl)piperazine (CAS 140447-78-5) with 97% yield while preserving the Boc group . This high-yield transformation demonstrates the compound's utility as a precursor to mono-Boc-protected piperazine intermediates that retain a free secondary amine on the piperazine ring for subsequent functionalization. In contrast, starting from 1-Cbz-4-(2-aminoethyl)piperazine (CAS 104740-55-8) would require an additional Boc-protection step to achieve the same intermediate, which would introduce a second purification and potentially reduce overall yield . The regioisomer 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine (CAS 302557-32-0) would undergo a different deprotection sequence (Cbz on the terminal amine, Boc on the piperazine) that yields a different intermediate with altered reactivity at the piperazine ring .

Hydrogenolysis Deprotection yield Synthetic efficiency Process chemistry

Patent-Documented Utility: Validated Intermediate in Ferring B.V. Pharmaceutical Process

1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine is explicitly documented as a key intermediate in EP1449844 A1 (Ferring B.V., 2004), a patent describing processes for preparing N-aryl-piperazine derivatives [1]. The patent includes specific synthetic procedures utilizing this compound as a starting material, providing validated, reproducible protocols that have passed industrial scrutiny. In contrast, structurally similar compounds such as 1-Cbz-4-(2-aminoethyl)piperazine (CAS 104740-55-8) lack equivalent patent-documented synthetic utility in the same context, and the regioisomer 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine (CAS 302557-32-0) is not cited in this industrial patent application [2].

Pharmaceutical intermediate Patent validation Process chemistry Industrial relevance

Molecular Descriptor Differentiation: Physicochemical Property Comparison with Closest Analogs

The orthogonally protected structure confers distinct physicochemical properties that differentiate this compound from its closest analogs. The target compound has a molecular weight of 363.5 g/mol and a computed XLogP3-AA of 2.1, reflecting its balanced lipophilicity suitable for organic synthesis applications [1]. In comparison, 1-Cbz-4-(2-aminoethyl)piperazine (CAS 104740-55-8) has a significantly lower molecular weight of 263.34 g/mol (reduction of 100.16 g/mol, 27.6% decrease) due to the absence of the Boc group, and likely lower lipophilicity due to the exposed primary amine . The regioisomer 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine (CAS 302557-32-0) shares identical molecular formula and weight, but exhibits different chromatographic behavior (distinct InChIKey: TVSZRCUJIBAGJV-UHFFFAOYSA-N versus target compound InChIKey: CZPWUUGEWNJQKG-UHFFFAOYSA-N), confirming that regiochemistry matters for analytical and purification workflows .

Physicochemical properties Lipophilicity Molecular weight Drug-likeness

Validated Application Scenarios for 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine (CAS 500013-42-3) Based on Quantitative Evidence


Multi-Step Synthesis of N-Aryl-Piperazine Pharmaceutical Intermediates Requiring Sequential Deprotection

This compound is the optimal starting material for synthetic routes requiring sequential, chemoselective deprotection of two distinct amine functionalities. As documented in Ferring B.V. patent EP1449844 A1, the orthogonal Cbz/Boc protection scheme enables hydrogenolytic removal of the Cbz group (97% yield) while leaving the Boc group intact, followed by subsequent functionalization of the free piperazine nitrogen [1]. This two-step, high-yield sequence is not achievable with mono-protected analogs such as 1-Cbz-4-(2-aminoethyl)piperazine (CAS 104740-55-8), which would require an additional protection step with associated yield penalty .

Synthesis of Bifunctional Degraders (PROTACs) and Antibody-Drug Conjugate (ADC) Linker Precursors

The orthogonally protected piperazine-ethylamine scaffold provides an ideal branching point for constructing bifunctional molecules where spatial separation and independent functionalization of two amine centers is required. The piperazine nitrogen (after Cbz deprotection) and the terminal amine (after Boc deprotection) can be sequentially functionalized with distinct targeting ligands, E3 ligase binders, or cytotoxic payloads. The computed XLogP3-AA of 2.1 and molecular weight of 363.5 g/mol provide favorable physicochemical properties for intermediate purification and handling in PROTAC and ADC linker synthesis workflows [1].

Combinatorial Chemistry and Parallel Synthesis of Piperazine-Focused Libraries

The ability to selectively remove either protecting group under mild, orthogonal conditions makes this compound an efficient scaffold for generating diverse piperazine derivatives in parallel synthesis formats. Hydrogenolytic Cbz deprotection (H2, 10% Pd/C, MeOH, 2 h) yields the mono-Boc intermediate with 97% yield, providing a single, high-purity building block that can be diversified through alkylation, acylation, or reductive amination at the free piperazine nitrogen [1]. This efficiency is not available with the regioisomer 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine (CAS 302557-32-0), which yields a different intermediate after deprotection due to the reversed protecting group positions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.